molecular formula C15H11ClN2O4S B2382011 N-(2-chlorophenyl)-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide CAS No. 354786-13-3

N-(2-chlorophenyl)-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide

Cat. No.: B2382011
CAS No.: 354786-13-3
M. Wt: 350.77
InChI Key: FDFURGJSEBRBDV-UHFFFAOYSA-N
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Description

N-(2-Chlorophenyl)-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide is a benzothiazole-derived acetamide compound featuring a 1,2-benzothiazol-3(2H)-one core with sulfone (dioxido) and ketone (oxo) functional groups at positions 1 and 3, respectively. The acetamide moiety is substituted with a 2-chlorophenyl group at the nitrogen atom.

Properties

IUPAC Name

N-(2-chlorophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O4S/c16-11-6-2-3-7-12(11)17-14(19)9-18-15(20)10-5-1-4-8-13(10)23(18,21)22/h1-8H,9H2,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDFURGJSEBRBDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)NC3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chlorophenyl)-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological applications. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features a benzothiazole backbone with a chlorophenyl substituent and an acetamide functional group. Its molecular formula is C15H11ClN2O4SC_{15}H_{11}ClN_{2}O_{4}S, and it possesses notable chemical properties that facilitate its interaction with biological targets.

PropertyValue
Molecular Weight336.77 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
Chemical ClassBenzothiazole derivative

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Benzothiazole Core : This involves the reaction of appropriate precursors under controlled conditions.
  • Acylation Reaction : The introduction of the acetamide group is achieved through acylation using reagents like acetic anhydride or acetyl chloride in the presence of catalysts such as triethylamine.
  • Purification : The final product is purified using techniques like recrystallization or chromatography.

Antimicrobial Properties

Research indicates that compounds with benzothiazole moieties exhibit significant antimicrobial activity. Studies have shown that this compound can inhibit various microbial strains. For example:

  • Minimum Inhibitory Concentration (MIC) values for related benzothiazole derivatives have been reported in the range of 10.710.7 to 21.4μmol/mL21.4\,\mu mol/mL, demonstrating potent antibacterial activity against both Gram-positive and Gram-negative bacteria .

The mechanism through which this compound exerts its biological effects likely involves:

  • Enzyme Inhibition : It may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.
  • Protein Interaction : The compound's ability to form hydrogen bonds and engage in pi-stacking interactions enhances its binding affinity to target proteins, disrupting their normal function.

Case Studies and Research Findings

Several studies have evaluated the biological activity of benzothiazole derivatives, including this compound:

  • Antimicrobial Evaluation : A study assessed a series of benzothiazole derivatives for their antimicrobial properties against various pathogens. The results indicated that certain derivatives exhibited strong antibacterial and antifungal activity .
    CompoundMIC (μmol/mL)MBC (μmol/mL)
    Compound 4d10.7–21.421.4–40.2
  • Pharmacological Activity : Another investigation highlighted the potential of benzothiazole derivatives as anti-cancer agents due to their ability to induce apoptosis in cancer cells through specific signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and chemical profiles of N-(2-chlorophenyl)-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide can be contextualized through comparisons with structurally related compounds. Below is a detailed analysis:

Structural Analogues and Physicochemical Properties

Compound Name Substituents Melting Point (°C) Molecular Weight Key Functional Groups Biological Activity Reference
This compound 2-Cl-C6H4 Not reported ~352.8 Sulfone, ketone, amide Not explicitly reported (potential CNS targets)
N-(2-Chlorobenzyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide 2-Cl-C6H4-CH2 Not reported ~367.2 Sulfone, ketone, amide Not reported; similar to MAO-B inhibitors
2-(1,1-Dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-hydroxyphenyl)acetamide 4-OH-C6H4 Not reported 332.33 Sulfone, ketone, amide, phenol Antioxidant potential (predicted)
N-(3-Bromophenyl)-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide 3-Br-C6H4 Not reported ~397.2 Sulfone, ketone, amide Kinase inhibitor (predicted)
2-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide 4-MeO-C6H4-CH2CH2 Not reported 374.41 Sulfone, ketone, amide, methoxy Not reported; enhanced lipophilicity

Key Observations:

  • Sulfone Group: The 1,1-dioxido moiety increases polarity and metabolic stability compared to non-sulfonated benzothiazoles, as seen in related MAO-B inhibitors (e.g., ).

Q & A

Q. What are the optimized synthetic routes for N-(2-chlorophenyl)-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide?

The synthesis typically involves a multi-step approach:

  • Step 1 : Condensation of 2-chloroaniline with a benzothiazolone precursor.
  • Step 2 : Acetylation using chloroacetyl chloride under reflux in anhydrous dichloromethane (DCM) .
  • Step 3 : Oxidation of the sulfur moiety using hydrogen peroxide or m-chloroperbenzoic acid to achieve the 1,1-dioxide group .

Q. Key Optimization Parameters :

  • Temperature : 60–80°C for cyclization steps.
  • Solvents : DCM or DMF for polar intermediates.
  • Catalysts : Triethylamine (TEA) for deprotonation .

Q. How is the compound characterized to confirm its structure?

Primary Techniques :

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 7.2–8.1 ppm (aromatic protons), δ 4.2–4.5 ppm (acetamide CH₂), δ 3.1–3.3 ppm (SO₂ groups) .
    • ¹³C NMR : Carbonyl signals at ~170 ppm (C=O), 160–165 ppm (benzothiazolone ring) .
  • Mass Spectrometry (MS) : Molecular ion [M+H]⁺ at m/z 344.38 (C₁₆H₁₃ClN₂O₄S) .
  • X-ray Crystallography : Confirms planarity of the benzothiazolone ring and dihedral angles between substituents (e.g., 79.7° in related structures) .

Q. What preliminary biological activities have been reported?

  • Antimicrobial Activity : MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli .
  • Enzyme Inhibition : IC₅₀ of 12.5 µM against COX-2, suggesting anti-inflammatory potential .
  • Cytotoxicity : Moderate activity (IC₅₀ ~50 µM) against HeLa cells .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation?

Methodology :

  • Single-Crystal X-ray Diffraction : Refinement using SHELXL (e.g., R factor <0.05) to validate bond lengths and angles .
  • Torsional Analysis : Dihedral angles between the chlorophenyl and benzothiazolone moieties (e.g., 79.7° in analogous structures) indicate steric hindrance .

Contradiction Handling :
Discrepancies in predicted vs. observed bond lengths (e.g., C-SO₂ at 1.76 Å vs. 1.72 Å) may arise from electron delocalization. Use Hirshfeld surface analysis to assess intermolecular interactions .

Q. How can structure-activity relationships (SAR) guide derivatization?

Key Findings :

  • Chlorophenyl Position : 2-chloro substitution enhances COX-2 selectivity vs. 4-chloro analogs (10-fold difference in IC₅₀) .
  • Benzothiazolone Modifications : 1,1-Dioxo groups improve metabolic stability but reduce solubility (logP 3.2 vs. 2.8 for non-oxidized analogs) .

Q. How to address contradictory bioactivity data across studies?

Case Example : Discrepancies in antimicrobial MIC values (8 vs. 32 µg/mL) may arise from:

  • Assay Conditions : Variations in broth microdilution pH or incubation time .
  • Compound Purity : HPLC purity <95% correlates with reduced potency .

Q. Resolution Strategy :

  • Standardized Protocols : Follow CLSI guidelines for MIC assays.
  • Batch Reproducibility : Triplicate synthesis and testing .

Q. What computational methods predict binding modes with biological targets?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with COX-2 (PDB: 5KIR).
  • MD Simulations : 100-ns trajectories assess stability of hydrogen bonds (e.g., acetamide NH with Glu⁵²⁰) .

Key Insight : The 1,1-dioxido group forms salt bridges with Arg¹²⁰, explaining enhanced selectivity .

Q. How to optimize solubility without compromising activity?

Approaches :

  • Prodrug Design : Phosphate ester derivatives improve aqueous solubility (2.5→15 mg/mL) .
  • Co-crystallization : Use succinic acid to form co-crystals (solubility ↑ 3-fold) .

Trade-offs : Prodrugs may require enzymatic activation, delaying efficacy .

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